N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes hexafluoropropanol and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide typically involves multiple steps:
Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of 2-aminothiophenol with isopropyl bromide under basic conditions.
Hexafluoropropanol Incorporation: The next step involves the incorporation of hexafluoropropanol into the intermediate. This is achieved by reacting the benzothiazole intermediate with hexafluoropropanol in the presence of a suitable catalyst.
Amidation Reaction: The final step involves the amidation reaction where the hexafluoropropanol-benzothiazole intermediate is reacted with 3-phenylpropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole compounds.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Hexafluoroisopropyl Alcohol: Another similar compound with applications in organic synthesis and material science.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is unique due to its combined fluorinated and benzothiazole structure, which imparts distinct chemical and biological properties not found in simpler fluorinated compounds.
Properties
Molecular Formula |
C22H21F6N3OS |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H21F6N3OS/c1-13(2)15-9-10-16-17(12-15)33-19(29-16)31-20(21(23,24)25,22(26,27)28)30-18(32)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
QZDGREQWCWOAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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